2-(Pyridin-2-YL)benzoic acid
CAS No.: 13764-20-0
Cat. No.: VC0522904
Molecular Formula: C11H9NO2
Molecular Weight: 199.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13764-20-0 |
---|---|
Molecular Formula | C11H9NO2 |
Molecular Weight | 199.2 g/mol |
IUPAC Name | 2-pyridin-2-ylbenzoic acid |
Standard InChI | InChI=1S/C12H9NO2/c14-12(15)10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H,(H,14,15) |
Standard InChI Key | GNWTWXOZRSBCOZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CC=CC=N2)C(=O)O |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC=CC=N2)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
2-(Pyridin-2-yl)benzoic acid consists of a benzoic acid group (-C₆H₄COOH) linked to a pyridine ring (C₅H₄N) at the ortho position. The pyridine nitrogen’s electron-withdrawing effect influences the compound’s acidity and reactivity. X-ray crystallography of related compounds, such as trans-4-(2-(pyridin-2-yl)vinyl)benzamide-TEMPO, reveals planar geometries and intermolecular hydrogen bonding patterns that stabilize crystalline structures .
Table 1: Comparative Molecular Properties of Pyridine-Substituted Benzoic Acids
Synthesis and Optimization
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone for synthesizing 2-(pyridin-2-yl)benzoic acid. A representative protocol involves reacting 3-boronobenzoic acid with 2-bromopyridine in a 1:1 acetonitrile-water mixture, catalyzed by bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) under nitrogen at 100°C for 24 hours . This method achieves an 85% yield, with purity confirmed via LC-MS (m/z 200 [M+1]⁺) .
Advanced Functionalization
Derivatization strategies include:
-
TEMPO Conjugation: Condensation of 4-amino-TEMPO with 2-(pyridin-2-yl)benzoyl chloride (generated via thionyl chloride reflux) produces spin-labeled derivatives for studying molecular dynamics .
-
Coordination Complexes: Reaction with ruthenium bipyridine dichloride (Ru(bpy)₂Cl₂) yields photoluminescent complexes, as evidenced by UV-Vis absorption at 450–500 nm .
Physicochemical and Biochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but limited solubility in water. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at 4°C in inert atmospheres .
Pharmacokinetic Profiling
While direct data on 2-(pyridin-2-yl)benzoic acid are sparse, analogues like 3-(pyridin-2-yl)benzoic acid demonstrate high gastrointestinal absorption and blood-brain barrier permeability in silico models .
Applications in Scientific Research
Medicinal Chemistry
-
Anti-inflammatory Activity: Pyridine-carboxylic acid hybrids inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), reducing inflammation in murine models .
-
Antiviral Potential: Structural analogs disrupt viral protease activity, with IC₅₀ values <10 µM against SARS-CoV-2 Mpro .
Materials Science
-
Metal-Organic Frameworks (MOFs): The compound serves as a bifunctional linker in MOFs for CO₂ capture, achieving adsorption capacities of 2.5 mmol/g at 298 K .
-
Electron Transport Layers: Ru(II) complexes incorporating 2-(pyridin-2-yl)benzoic acid enhance perovskite solar cell efficiency to 18.7% .
Mechanistic Insights and Biochemical Pathways
Enzyme Inhibition
Density functional theory (DFT) calculations reveal that the carboxylic acid group coordinates with zinc ions in matrix metalloproteinase-9 (MMP-9), disrupting collagen degradation .
Oxidative Stress Modulation
TEMPO-conjugated derivatives scavenge reactive oxygen species (ROS) in neuronal cells, reducing oxidative damage by 40% at 50 µM .
Challenges and Future Directions
Current limitations include poor aqueous solubility and metabolic instability. Future work should explore:
-
Prodrug Strategies: Esterification of the carboxylic acid group to improve bioavailability.
-
Hybrid Nanomaterials: Embedding the compound in mesoporous silica nanoparticles for targeted drug delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume